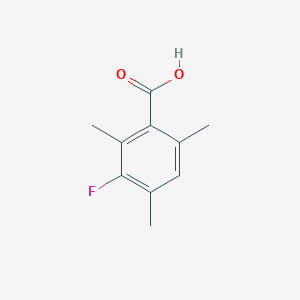

3-Fluoro-2,4,6-trimethylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

3-fluoro-2,4,6-trimethylbenzoic acid |

InChI |

InChI=1S/C10H11FO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) |

InChI Key |

VZCZHXDEWZEYSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)C)F)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 2,4,6 Trimethylbenzoic Acid and Analogues

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing aromatic scaffold. This approach can be challenging due to the high reactivity of many fluorinating agents and the difficulty in controlling the position of substitution on an activated ring system.

Regioselective Introduction of Fluorine onto Trimethylbenzoic Acid Scaffolds

The direct introduction of a fluorine atom onto the 2,4,6-trimethylbenzoic acid core requires a method that can overcome the directing effects of the three methyl groups and the carboxylic acid group, which primarily favor substitution at other positions. Electrophilic fluorination is a common strategy for this type of transformation.

Modern electrophilic fluorinating reagents, often referred to as "F+" sources, have been developed to be more manageable and selective than elemental fluorine. juniperpublishers.com Reagents such as N-Fluorobenzenesulfonimide (NFSI) and N-fluoro-2,4,6-trimethylpyridinium salts are examples of effective electrophilic fluorine donors. juniperpublishers.comnih.gov The regioselectivity of electrophilic aromatic substitution on the 2,4,6-trimethylbenzoic acid ring would be influenced by the combined directing effects of the substituents. The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective fluorination of aromatic compounds. juniperpublishers.com This method often employs a directing group to guide the fluorination to a specific ortho-position. For instance, a substrate with a suitable directing group could potentially undergo selective fluorination at the C3 position. While direct examples on the 2,4,6-trimethylbenzoic acid scaffold are not prevalent, this strategy represents a frontier approach for achieving the desired regiochemistry. juniperpublishers.com

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structural Formula | Key Features |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, commercially available, widely used. |

| Selectfluor® | F-TEDA-BF₄ | Highly effective F+ source, soluble in polar solvents. | |

| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Highly effective F+ source. juniperpublishers.com |

Synthetic Pathways from Pre-fluorinated Aromatic Systems

An alternative to direct fluorination is to start with an aromatic ring that already contains the fluorine atom in the desired position. The synthesis is then completed by introducing the other substituents. This approach often provides better control over the final structure.

One such strategy involves the nucleophilic aromatic substitution (SNAr) on highly fluorinated benzenes. Polyfluorobenzenes can react with nucleophiles to displace a fluorine atom. nih.gov For example, a pre-fluorinated toluene (B28343) or xylene derivative could serve as a starting point.

A more direct approach would be to start from a pre-fluorinated benzoic acid. For instance, a process for preparing fluorinated benzoic acids has been described starting from a polyfluorobenzoic acid, which is then selectively alkylated. google.com This methodology could be adapted by starting with a fluorinated benzene (B151609) derivative, introducing the carboxylic acid group, and then performing sequential alkylations. The order of these steps would be crucial for achieving the desired substitution pattern.

Multi-Step Synthesis and Precursor Modifications

Multi-step synthetic sequences allow for the careful and controlled construction of the target molecule, often providing access to isomers that are not obtainable through direct substitution on the parent aromatic system.

Acylation and Haloform Reaction Strategies for Substituted Benzoic Acids

A well-established method for the synthesis of polysubstituted benzoic acids is through the Friedel-Crafts acylation of an appropriate aromatic precursor, followed by a haloform reaction. For the non-fluorinated analogue, 2,4,6-trimethylbenzoic acid, this synthesis typically starts with mesitylene (B46885) (1,3,5-trimethylbenzene). google.comgoogle.com

The process involves two main steps:

Friedel-Crafts Acylation: Mesitylene is acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, to form 2,4,6-trimethylacetophenone. google.com

Haloform Reaction: The resulting methyl ketone is then subjected to the haloform reaction, using a reagent like sodium hypochlorite, which oxidizes the methyl ketone to a carboxylate and produces chloroform. google.comorganic-chemistry.org Acidification of the resulting carboxylate salt yields 2,4,6-trimethylbenzoic acid. google.com

To adapt this synthesis for 3-fluoro-2,4,6-trimethylbenzoic acid, one would need to start with a fluorinated mesitylene derivative. The subsequent acylation and haloform reactions would then lead to the desired fluorinated benzoic acid. The success of this approach would depend on the availability of the fluorinated starting material and the influence of the fluorine substituent on the reactivity and regioselectivity of the Friedel-Crafts acylation.

Table 2: Example of 2,4,6-Trimethylbenzoic Acid Synthesis via Acylation-Haloform Reaction

| Step | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|

| 1. Acylation | Mesitylene, Acetyl Chloride | Aluminum Chloride (AlCl₃) | 2,4,6-Trimethylacetophenone |

| 2. Haloform | 2,4,6-Trimethylacetophenone | Sodium Hypochlorite (NaOCl), then H⁺ | 2,4,6-Trimethylbenzoic Acid |

Rearrangement Reactions in Polysubstituted Benzenes Leading to Fluorinated Products

Rearrangement reactions can provide unique pathways to substituted aromatic compounds that are not easily accessible by other means. In the context of synthesizing fluorinated molecules, certain rearrangements can facilitate the introduction of fluorine or the construction of a fluorinated aromatic ring.

An example of a rearrangement that leads to a fluorinated product involves N-fluoro-N-alkyl benzenesulfonamides. The mechanism is believed to be a concerted process involving a 1,2-aryl migration with the departure of a fluoride (B91410) anion, proceeding via an SN2-type mechanism. epa.gov While this specific reaction may not be directly applicable to the synthesis of this compound, it illustrates the potential of rearrangement strategies in organofluorine chemistry. epa.gov The development of novel rearrangement reactions that can tolerate a variety of functional groups is an active area of research and could offer future pathways to complex fluorinated aromatics.

Photo-induced Carboxylation and Derivatization Approaches

Photochemical methods offer alternative, often milder, conditions for carrying out chemical transformations. Photo-induced reactions have been explored for both fluorination and carboxylation of aromatic systems.

Visible-light photoredox catalysis has become a powerful tool for the introduction of fluorine-containing groups into aromatic compounds. mdpi.com These methods often involve the generation of radical species that can then react with the aromatic substrate. While many examples focus on trifluoromethylation, the underlying principles could be adapted for fluorination. mdpi.com

Photo-induced carboxylation reactions are also known, although less common than their thermal counterparts. A hypothetical approach could involve the photochemical generation of a fluorinated aryl radical from a suitable precursor, which is then trapped by carbon dioxide or a carboxylate equivalent. Furthermore, photoinduced decarboxylative functionalization has been demonstrated, for instance, in the coupling of amines, maleic anhydride, and fluorinated alkyl iodides, suggesting the versatility of photochemical methods in manipulating carboxylated and fluorinated substrates. nih.gov These approaches represent cutting-edge strategies that could potentially be harnessed for the synthesis of the target molecule.

Sustainable and Catalytic Synthetic Protocols

The construction of highly substituted aromatic compounds such as this compound traditionally involves multi-step sequences that may employ stoichiometric and hazardous reagents. Modern catalytic chemistry offers more direct and sustainable alternatives. Two key transformations are central to the synthesis of the target molecule: the introduction of a fluorine atom onto the aromatic ring and the installation of the carboxylic acid group.

Transition-Metal-Catalyzed C-H Fluorination

A significant advancement in sustainable synthesis is the direct fluorination of C-H bonds, which circumvents the need for pre-functionalized starting materials. nih.govresearchgate.net Palladium catalysis has emerged as a powerful tool for the direct, undirected C-H fluorination of arenes using mild electrophilic fluorinating reagents. nih.govresearchgate.net This approach is particularly relevant for the synthesis of the precursor to this compound, which would be 1-fluoro-2,4,6-trimethylbenzene, starting from the readily available 1,3,5-trimethylbenzene (mesitylene).

The reaction typically involves a palladium catalyst that facilitates the electrophilic fluorination of the aromatic ring. researchgate.net This method avoids the use of harsh and often unselective traditional fluorinating agents. nih.gov The catalytic cycle is proposed to involve the generation of a reactive transition-metal-fluoride electrophile, which then fluorinates the arene without the formation of an organometallic intermediate. researchgate.net This catalytic mode is a departure from many C-H functionalization reactions and allows for the fluorination of arenes that are not reactive towards milder fluorinating agents alone. researchgate.net

While a specific protocol for the palladium-catalyzed fluorination of mesitylene to yield 1-fluoro-2,4,6-trimethylbenzene is not extensively detailed in the literature, the general applicability of this methodology to a range of arenes suggests its potential for this transformation. researchgate.netspringernature.com The reaction conditions would likely involve a palladium(II) salt as a catalyst, a suitable ligand, and an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Table 1: Representative Conditions for Palladium-Catalyzed Aromatic C-H Fluorination

| Catalyst | Fluorinating Agent | Solvent | Temperature (°C) | Additive | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | NFSI | Dichloroethane | 100 | 2,6-lutidine | nih.gov |

This table presents generalized conditions from studies on palladium-catalyzed C-H fluorination of various arenes and serves as a hypothetical basis for the fluorination of mesitylene.

Sustainable Carboxylation with Carbon Dioxide

Following the introduction of the fluorine atom, the next key step is the carboxylation of the resulting 1-fluoro-2,4,6-trimethylbenzene. The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for carboxylation reactions is a prime example of sustainable chemistry. nih.govrsc.org Lewis acid-mediated direct carboxylation of aromatic compounds with CO₂ offers a promising route to aromatic carboxylic acids. nih.gov

Research has demonstrated the successful carboxylation of mesitylene and other alkylbenzenes using a mixture of a Lewis acid, such as aluminum bromide (AlBr₃), and a silyl (B83357) chloride, like triphenylsilyl chloride (Ph₃SiCl), under CO₂ pressure at room temperature. nih.gov This method has been shown to give high yields of the corresponding carboxylic acids. nih.gov The silyl chloride is believed to activate CO₂ in concert with the Lewis acid, facilitating the electrophilic attack on the aromatic ring. nih.gov

Applying this methodology to 1-fluoro-2,4,6-trimethylbenzene would be a plausible and sustainable approach to synthesize this compound. The electron-donating nature of the methyl groups would likely facilitate the electrophilic carboxylation.

Table 2: Lewis Acid-Mediated Carboxylation of Arenes with CO₂

| Arene | Lewis Acid | Silyl Chloride | CO₂ Pressure (MPa) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Mesitylene | AlBr₃ | Ph₃SiCl | 3.0 | Room Temp. | 97 | nih.gov |

| Toluene | AlBr₃ | Ph₃SiCl | 3.0 | Room Temp. | 85 | nih.gov |

This table showcases the effectiveness of the Lewis acid-mediated carboxylation of mesitylene and other arenes, providing a strong precedent for its application to fluorinated analogues.

The integration of these catalytic and sustainable methods—direct C-H fluorination followed by CO₂-based carboxylation—represents a forward-looking strategy for the synthesis of this compound. These approaches not only offer potential improvements in efficiency and environmental impact but also open avenues for the synthesis of a wider range of fluorinated aromatic carboxylic acids.

Mechanistic Investigations and Reactivity Studies of 3 Fluoro 2,4,6 Trimethylbenzoic Acid

Carboxylic Acid Functional Group Reactivity

The reactivity of the carboxylic acid group in 3-Fluoro-2,4,6-trimethylbenzoic acid is significantly influenced by the steric environment created by the adjacent methyl groups.

Esterification Mechanisms and Steric Hindrance Effects

The conversion of carboxylic acids to esters, typically through acid-catalyzed methods like the Fischer esterification, is a fundamental organic transformation. masterorganicchemistry.com However, for this compound, this reaction is exceptionally challenging. The core reason lies in the profound steric hindrance exerted by the two methyl groups at the ortho positions (C2 and C6) relative to the carboxylic acid. vaia.commsu.edu

Mechanism of Fischer Esterification: The reaction proceeds in several reversible steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate. vaia.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, while the electrons from the remaining hydroxyl group reform the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Steric Hindrance Effects: In the case of this compound, the bulky methyl groups at the C2 and C6 positions physically obstruct the approach of the alcohol nucleophile to the electrophilic carbonyl carbon. msu.eduyoutube.com This spatial crowding raises the activation energy for the formation of the necessary tetrahedral intermediate, dramatically slowing the reaction rate to the point where it is often unsuccessful under standard Fischer conditions. vaia.comrsc.org The fluorine atom at the C3 position has a negligible effect on this steric blockade.

Alternative Esterification Strategies: To overcome this steric barrier, alternative methods that avoid the direct nucleophilic attack on the carboxylic acid are necessary. A common successful strategy involves a two-step process:

Conversion to an Acyl Chloride: The carboxylic acid is first converted to the more reactive 3-fluoro-2,4,6-trimethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vaia.comlibretexts.orgpatsnap.com The conversion to an acyl chloride makes the carbonyl carbon significantly more electrophilic. vaia.com

Reaction with Alcohol: The resulting acyl chloride readily reacts with an alcohol, even sterically hindered ones, to form the desired ester without the need for an acid catalyst. vaia.com This step is much less sensitive to steric hindrance around the carbonyl group.

Decarboxylative Halogenation Reactions and Efficiency Limitations

Decarboxylative halogenation, which replaces a carboxylic acid group with a halogen, is a valuable synthetic tool. nih.govacs.org However, its application to sterically hindered aromatic acids like this compound is often met with limited success.

Classic methods like the Hunsdiecker reaction, which involves the thermal decomposition of a silver carboxylate salt in the presence of a halogen, often perform poorly for aromatic acids, particularly electron-rich or sterically crowded ones. nih.govnih.gov Research has shown poor iododecarboxylation yields for the closely related 2,4,6-trimethylbenzoic acid. acs.org

Limitations and Side Reactions:

Steric Hindrance: The bulky ortho-methyl groups can impede the formation of necessary intermediates, such as the acyl hypobromite (B1234621) in Hunsdiecker-type reactions.

Electronic Effects: The three electron-donating methyl groups increase the electron density of the aromatic ring, making it susceptible to electrophilic halogenation as a competing side reaction. acs.org

Radical Stability: For methods proceeding through an aryl radical intermediate, the stability and subsequent reactivity of the radical can influence reaction efficiency.

Modern Approaches: Recent advancements in photoredox catalysis offer milder and more efficient pathways for decarboxylative functionalization. nih.govnih.govresearchgate.net These methods utilize visible light to generate aryl radicals from activated carboxylic acids under conditions that can tolerate a wider range of functional groups. lookchem.comdigitellinc.com For a substrate like this compound, a photoredox-catalyzed approach could potentially offer a more viable route to the corresponding aryl halide by operating under less harsh conditions, thereby minimizing side reactions. princeton.edu

| Reaction Type | Typical Reagents | Limitations for this compound |

| Hunsdiecker Reaction | Silver carboxylate, Br₂ | Low yield, requires anhydrous conditions, competing ring bromination. nih.govnih.gov |

| Cristol-Firth Modification | HgO, Br₂ | Toxic mercury salts, poor performance for electron-rich acids. acs.org |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), light, halogen source (e.g., LiBr) | May still face challenges with sterically demanding substrates, but generally more tolerant. nih.govnih.gov |

Deoxyfluorination Reactions for Acid Fluoride (B91410) Synthesis

The conversion of carboxylic acids directly into acyl fluorides is a key transformation, as acyl fluorides are valuable synthetic intermediates. This is achieved through deoxyfluorination, where the hydroxyl group of the carboxylic acid is replaced by fluorine. Several modern reagents are effective for this purpose, even with sterically hindered substrates. nih.govresearchgate.net

Studies on the analogous 2,4,6-trimethylbenzoic acid have shown it can be successfully converted to its acyl fluoride in high yield (84%) using an in situ generated pyridinium (B92312) trifluoromethoxide salt. nih.gov This indicates that deoxyfluorination is a viable pathway for this compound.

Common Deoxyfluorination Reagents: Reagents such as XtalFluor-E, Deoxo-Fluor, and CpFluor are widely used for this transformation. researchgate.netorganic-chemistry.org

XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate): This crystalline reagent is known for its stability and effectiveness in converting carboxylic acids to acyl fluorides, often assisted by a catalytic amount of sodium fluoride (NaF). nih.govresearchgate.net It is a suitable candidate for hindered acids. organic-chemistry.org

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than its predecessor DAST, Deoxo-Fluor is effective for deoxyfluorination but can be sensitive to moisture.

CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene): This reagent operates under neutral conditions and is effective for a broad range of carboxylic acids. researchgate.net

The general mechanism involves the activation of the carboxylic acid by the fluorinating agent, forming a reactive intermediate which is then attacked by a fluoride ion to yield the acyl fluoride. The high reactivity of these reagents allows them to overcome the steric hindrance presented by the ortho-methyl groups.

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound towards substitution is dictated by the interplay of the electronic and steric effects of its five substituents.

Electrophilic Aromatic Transformations

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The benzene (B151609) ring in this compound has only one available position for substitution: C5. The feasibility and rate of substitution at this position are determined by the combined directing effects of the existing groups. csbsju.edupressbooks.publumenlearning.com

Analysis of Directing Effects:

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors due to inductive electron donation and hyperconjugation. pressbooks.pub The methyl groups at C2, C4, and C6 strongly activate the ring, particularly at the positions ortho and para to them.

Fluoro Group (-F): Fluorine is a deactivating group due to its strong inductive electron withdrawal. researchgate.netresearchgate.net However, it is an ortho, para-director because of electron donation from its lone pairs via resonance. csbsju.eduresearchgate.netlibretexts.org The deactivating inductive effect is generally outweighed by the resonance effect in determining the position of substitution. researchgate.net

Carboxylic Acid Group (-COOH): This is a strong deactivating group and a meta-director due to both inductive electron withdrawal and resonance withdrawal of electron density from the ring. libretexts.org

Predicted Reactivity at C5: The sole available C5 position is:

meta to the C2-methyl group (not strongly influenced).

ortho to the C4-methyl group (strongly activating).

meta to the C6-methyl group (not strongly influenced).

meta to the C3-fluoro group (deactivating influence).

meta to the C1-carboxylic acid group (deactivating influence).

| Substituent | Position | Electronic Effect | Directing Effect on C5 |

| -COOH | C1 | Strong Deactivating | meta (Deactivating) |

| -CH₃ | C2 | Activating | meta (Neutral) |

| -F | C3 | Deactivating | meta (Deactivating) |

| -CH₃ | C4 | Activating | ortho (Activating) |

| -CH₃ | C6 | Activating | meta (Neutral) |

Nucleophilic Aromatic Transformations

Nucleophilic aromatic substitution (SₙAr) typically requires two key features on the aromatic ring: a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. researchgate.netepa.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

For this compound, the fluorine atom at C3 could potentially act as a leaving group. However, the molecule is unsuitable for a standard SₙAr reaction for several reasons:

Lack of Activation: The ring is substituted with three electron-donating methyl groups, which destabilize the negative charge of the Meisenheimer intermediate, thus deactivating the ring towards nucleophilic attack. youtube.com

No Ortho/Para Electron-Withdrawing Groups: There are no strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the fluorine atom to provide the necessary resonance stabilization for the intermediate. masterorganicchemistry.com

Due to the electron-rich nature of the ring, SₙAr reactions are highly unlikely to proceed under conventional conditions. nih.gov Alternative, more drastic mechanisms would be required to force a substitution. One such possibility is the benzyne (B1209423) mechanism . This pathway involves elimination-addition and requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) to deprotonate a hydrogen atom adjacent to the leaving group, leading to the formation of a highly reactive benzyne intermediate. masterorganicchemistry.comresearchgate.net Given the substitution pattern of this compound, formation of a benzyne intermediate would be mechanistically challenging and has not been reported. Organic photoredox catalysis has emerged as a method for the SₙAr of unactivated, electron-rich fluoroarenes, but its applicability to such a heavily substituted system remains unexplored. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific outline provided. The requested topics—including C-H functionalization, carbene insertion chemistry, C-F bond activation, and complex reaction pathways—are highly specialized areas of chemical research.

There is a significant lack of published studies focusing specifically on the mechanistic and reactivity profiles of this compound in these contexts. While research exists for structurally related compounds such as 2,4,6-trimethylbenzoic acid nih.govrsc.orgacs.org or other fluorinated benzoic acids, ossila.comresearchgate.netnih.govossila.com the strict requirement to focus solely on this compound cannot be met without resorting to speculation, which would violate the principles of scientific accuracy.

General concepts of transition metal-mediated reactions, C-H functionalization, and C-F bond activation are well-documented. nih.govnih.govrsc.orgfrontiersin.org However, applying these general principles to a specific, unstudied molecule would not constitute a factual report of its actual reactivity.

Therefore, due to the absence of specific research data, experimental findings, and mechanistic investigations for this compound corresponding to the requested outline, the article cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2,4,6 Trimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-Fluoro-2,4,6-trimethylbenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic proton, the methyl groups, and the carboxylic acid proton. The steric hindrance imposed by the two ortho-methyl groups (at C2 and C6) is expected to influence the conformation of the carboxylic acid group and the rotational dynamics around the aryl-carboxyl bond.

The single aromatic proton at the C5 position is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C3. The chemical shift of this proton would likely fall in the aromatic region, typically between δ 6.8 and 7.5 ppm. The three methyl groups at C2, C4, and C6 will each give rise to a singlet in the spectrum, though their chemical shifts will be influenced by their position relative to the fluorine and carboxylic acid functionalities. The ortho-methyl protons (C2-CH₃ and C6-CH₃) are expected to be deshielded due to their proximity to the electron-withdrawing carboxylic acid group and will likely resonate at a slightly downfield position compared to the para-methyl group (C4-CH₃). The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, due to its acidic nature and involvement in hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | > 10 | Broad Singlet | - |

| Ar-H (C5) | 6.8 - 7.5 | Doublet | ~2-4 (⁴JH-F) |

| CH₃ (C2) | 2.2 - 2.5 | Singlet | - |

| CH₃ (C4) | 2.1 - 2.4 | Singlet | - |

| CH₃ (C6) | 2.2 - 2.5 | Singlet | - |

Note: These are predicted values based on analogous compounds and general NMR principles.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound will provide a direct probe into the electronic environment of the fluorine atom on the aromatic ring. The chemical shift of the fluorine atom is influenced by the nature and position of the other substituents.

For this compound, the fluorine atom at the C3 position is flanked by a methyl group at C2 and another methyl group at C4. The ¹⁹F chemical shift is expected to be in the typical range for aromatic fluorides. The signal for the fluorine atom will likely appear as a multiplet due to coupling with the nearby aromatic proton at C5 (a four-bond coupling, ⁴JF-H) and potentially longer-range couplings with the protons of the ortho-methyl group at C2. The precise chemical shift can be influenced by solvent effects and the ionization state of the carboxylic acid.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-F (C3) | -110 to -140 | Multiplet | - |

Note: Chemical shifts are referenced to a standard such as CFCl₃. These are predicted values.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the aromatic carbons, and the methyl carbons.

The carboxylic carbon (C=O) will appear at the most downfield position, typically in the range of δ 165-185 ppm. The aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the fluorine, carboxylic acid, and methyl groups. The carbons bearing the methyl groups (C2, C4, C6) will be deshielded compared to the unsubstituted aromatic carbons. The methyl carbons themselves will appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 165 - 185 | Singlet or small doublet (³JC-F) | - |

| C1 (Ar-C-COOH) | 125 - 135 | Singlet or small doublet (³JC-F) | - |

| C2 (Ar-C-CH₃) | 135 - 145 | Doublet (²JC-F) | ~20-30 |

| C3 (Ar-C-F) | 155 - 165 | Doublet (¹JC-F) | > 200 |

| C4 (Ar-C-CH₃) | 130 - 140 | Doublet (²JC-F) | ~20-30 |

| C5 (Ar-C-H) | 115 - 125 | Doublet (³JC-F) | ~5-10 |

| C6 (Ar-C-CH₃) | 135 - 145 | Singlet or small doublet (⁴JC-F) | - |

| CH₃ (C2) | 15 - 25 | Singlet or small doublet (³JC-F) | - |

| CH₃ (C4) | 15 - 25 | Singlet or small doublet (³JC-F) | - |

| CH₃ (C6) | 15 - 25 | Singlet or small doublet (⁵JC-F) | - |

Note: These are predicted values based on analogous compounds and general NMR principles.

While one-dimensional NMR provides fundamental structural information, advanced multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between the aromatic proton and the fluorine atom. HSQC would directly correlate the aromatic proton with its attached carbon (C5). HMBC would reveal long-range correlations, for instance, between the methyl protons and the adjacent aromatic carbons, and between the carboxylic acid proton and the C1 and C2 carbons, thus solidifying the complete structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

ATR-FTIR is a convenient technique for obtaining the infrared spectrum of solid or liquid samples. The ATR-FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding in the dimeric form. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give a strong, sharp absorption band around 1700 cm⁻¹. The presence of electron-donating methyl groups and the electron-withdrawing fluorine atom on the aromatic ring will influence the exact position of this band. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is anticipated in the 1100-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic ring will appear in the fingerprint region below 900 cm⁻¹.

Table 4: Predicted ATR-FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Methyl) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (Carboxylic acid) | 1200 - 1350 | Strong |

| O-H bend (Carboxylic acid) | 1350 - 1450 | Medium |

| C-H bend (Aromatic, out-of-plane) | 800 - 900 | Medium to Strong |

Note: These are predicted values based on analogous compounds and general IR principles.

Characteristic Vibrational Modes and Band Assignments

The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic vibrational modes associated with its functional groups and aromatic structure. The assignments are based on established group frequencies for carboxylic acids, substituted benzenes, and organofluorine compounds. Due to the steric hindrance provided by the two ortho-methyl groups, the carboxyl group is twisted out of the plane of the benzene (B151609) ring, which can influence the position and intensity of its vibrational modes.

Key vibrational modes arise from the carboxyl group, the aromatic ring, and the methyl and fluoro substituents. The hydroxyl (-OH) stretch of the carboxylic acid dimer is anticipated to appear as a very broad band in the IR spectrum, typically centered in the 2500–3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration is a strong indicator of the carboxylic acid's environment and is expected to be observed in the 1680–1710 cm⁻¹ range for the dimeric form.

Vibrations of the aromatic ring and its substituents will produce a series of characteristic bands. The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1100-1300 cm⁻¹ region. The C-H stretching modes of the methyl groups and the aromatic ring will appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Table 1: Predicted Characteristic Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (in hydrogen-bonded dimer) |

| ~2975, ~2925 | Medium | C-H asymmetric & symmetric stretch (methyl groups) |

| ~1700 | Very Strong | C=O stretch (in hydrogen-bonded dimer) |

| ~1600, ~1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1410 | Medium | C-O-H in-plane bend |

| ~1250 | Strong | C-F stretch |

| ~1290 | Strong | C-O stretch (coupled with O-H bend) |

| ~920 | Broad, Medium | O-H out-of-plane bend (dimer) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of this compound is primarily determined by the π → π* transitions of the benzene ring. The substitution pattern significantly influences the position and intensity of the absorption bands. Based on data for 2,4,6-trimethylbenzoic acid, two main absorption bands are expected. mst.edunist.gov

The primary band (E2-band), associated with the π → π* transition of the benzene ring, is predicted to appear at a lower wavelength, likely around 208-215 nm. A secondary, less intense band (B-band), which arises from a symmetry-forbidden transition in benzene but is allowed in substituted derivatives, is expected around 280-285 nm. mst.edu The fluorine substituent is not expected to cause a major shift compared to the trimethylated analog, as its electronic effects (inductive withdrawal vs. resonance donation) can be complex. science-softcon.de The solvent can also influence the exact position of these maxima.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

| ~210 | π → π | Benzene Ring (E2-band) |

| ~282 | π → π | Benzene Ring (B-band) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₁FO₂, giving it a molecular weight of approximately 182.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 182.

The fragmentation of substituted benzoic acids is well-characterized. For this compound, several key fragmentation pathways are anticipated:

Loss of a hydroxyl radical (-•OH): A prominent fragmentation pathway for benzoic acids involves the loss of the hydroxyl group from the molecular ion, leading to the formation of an acylium ion. This would result in a significant peak at m/z 165 (M-17).

Loss of water (-H₂O): Especially prominent in ortho-substituted benzoic acids, the loss of a water molecule can occur from the molecular ion. This would produce a peak at m/z 164 (M-18).

Loss of a carboxyl group (-•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group would result in the loss of a •COOH radical, leading to a fragment at m/z 137 (M-45).

Decarboxylation followed by loss of a methyl radical: The ion at m/z 164 (from water loss) could potentially lose a methyl radical (-•CH₃) to give a fragment at m/z 149.

The presence of the fluorine atom and multiple methyl groups will influence the relative abundance of these fragments. The acylium ion at m/z 165 is expected to be a major peak in the spectrum.

Table 3: Predicted Major Mass Spectral Fragments for this compound

| m/z Value (Predicted) | Fragment Ion | Neutral Loss |

| 182 | [C₁₀H₁₁FO₂]⁺˙ | - |

| 165 | [C₁₀H₁₀FO]⁺ | •OH |

| 164 | [C₁₀H₈FO]⁺˙ | H₂O |

| 137 | [C₉H₁₀F]⁺ | •COOH |

Computational Chemistry and Theoretical Modeling of 3 Fluoro 2,4,6 Trimethylbenzoic Acid

Quantum Mechanical Studies of Electronic Structure and Bonding

No dedicated quantum mechanical studies on the electronic structure and bonding of 3-Fluoro-2,4,6-trimethylbenzoic acid have been found. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule. This information is fundamental to understanding the compound's reactivity and properties.

Reaction Coordinate Analysis and Transition State Determination

There is no available research on the reaction coordinate analysis or the determination of transition states for chemical reactions involving this compound. This type of computational analysis is crucial for elucidating reaction mechanisms, calculating activation energies, and understanding the kinetics of its formation or subsequent transformations.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational predictions regarding the regio- and stereoselectivity of reactions involving this compound are not present in the surveyed literature. Theoretical models are often employed to predict the outcomes of chemical reactions, guiding synthetic efforts towards specific isomers. Without such studies, any discussion on the selectivity of this compound remains speculative.

Intermolecular Interactions and Crystal Packing Architectures

Information on the intermolecular interactions and crystal packing of this compound is not available. X-ray crystallography data, often supplemented by computational models, would be necessary to understand how molecules of this compound arrange themselves in the solid state. These interactions, including hydrogen bonding and van der Waals forces, are critical in determining the material's physical properties.

Spectroscopic Property Simulations and Validation

There are no published simulations of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming molecular structures. The absence of such studies means that a theoretical validation of its spectroscopic characteristics has not been performed.

Applications and Synthetic Utility of 3 Fluoro 2,4,6 Trimethylbenzoic Acid in Organic Synthesis

Role as an Intermediate in Fine Chemical Synthesis

3-Fluoro-2,4,6-trimethylbenzoic acid is anticipated to be a valuable intermediate in the synthesis of complex organic molecules due to its unique combination of functional groups. The fluorine atom can enhance properties such as metabolic stability and lipophilicity, while the carboxylic acid and methyl groups provide reactive sites for further chemical transformations.

Precursor for Advanced Dyes and Pigments

Although direct examples are not prevalent in the literature, the parent compound, 2,4,6-trimethylbenzoic acid, is a known intermediate for dyes. chemicalbook.comgoogle.com The introduction of a fluorine atom to this structure could be leveraged to fine-tune the electronic properties of resulting colorants, potentially leading to dyes and pigments with enhanced brightness, photostability, and color purity. The sterically hindered nature of the carboxyl group, due to the adjacent methyl groups, could also influence the aggregation properties of the dye molecules, impacting their final application performance.

Building Block for Agrochemical Development

Fluorinated organic molecules are of significant importance in the agrochemical industry, with approximately 50% of crop protection products under development containing fluorine. biesterfeld.no The presence of fluorine can lead to increased biological activity and metabolic stability. biesterfeld.nonih.govresearchgate.net Analogous fluorinated benzoic acids serve as versatile building blocks for active pharmaceutical ingredients (APIs), and this utility extends to agrochemicals. ossila.com While specific agrochemicals derived from this compound are not documented, its structure is a viable scaffold for the development of new herbicides, fungicides, and insecticides. The combination of fluorine and methyl groups can be strategically utilized to optimize the efficacy and selectivity of potential agrochemical candidates.

Synthetic Routes to Pharmaceutical and Bioactive Intermediates

Fluorinated benzoic acids are crucial building blocks in medicinal chemistry and drug discovery. biesterfeld.no The incorporation of fluorine can significantly impact a molecule's pharmacological profile, including its binding affinity to target enzymes and its pharmacokinetic properties. For instance, related compounds like 3-fluoro-2-methylbenzoic acid are used as intermediates for APIs, such as inhibitors for sodium-glucose transporter 2 (SGLT2). ossila.com Similarly, 2-amino-3-fluorobenzoic acid is an important intermediate in the synthesis of indole (B1671886) derivatives with therapeutic applications. orgsyn.org Given these precedents, this compound represents a promising starting material for the synthesis of novel pharmaceutical and bioactive intermediates.

Development of Photoinitiators and Polymerization Catalysts

Derivatives of 2,4,6-trimethylbenzoic acid are well-established precursors for photoinitiators used in radical polymerization. chemicalbook.comgoogle.comgoogle.com Specifically, the benzoyl chloride of 2,4,6-trimethylbenzoic acid can be converted into highly efficient photoinitiators. google.com One notable class of photoinitiators derived from this scaffold are acylphosphine oxides, such as Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), which are effective in free-radical polymerization. nih.govresearchgate.net The introduction of a fluorine atom onto the trimethylbenzoyl moiety could modulate the absorption characteristics and reactivity of the resulting photoinitiator, potentially leading to improved performance in applications like dental adhesives and 3D bioprinting. nih.govbeilstein-journals.org

Ligand Scaffolds in Coordination Chemistry and Catalysis

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry. nih.gov The electronic properties of the ligand can be fine-tuned by altering the substituents on the phenyl ring. nih.gov Fluorinated benzoic acids, in particular, can be used to create metal complexes with specific catalytic activities. For example, 3-Fluoro-4-methylbenzoic acid is utilized as a ligand in coordination chemistry. biosynth.com The steric hindrance provided by the three methyl groups in this compound, combined with the electronic effect of the fluorine atom, could lead to the formation of unique metal complexes with novel catalytic properties. These complexes could find applications in various organic transformations.

Design and Synthesis of Novel Organic Materials

The structural characteristics of this compound make it a candidate for the design and synthesis of novel organic materials. For instance, the meta-positioning of the carboxylic acid and fluoride (B91410) in 3-fluoro-2-methylbenzoic acid makes it a suitable scaffold for bent-core liquid crystals. ossila.com The incorporation of fluorinated monomers into polymer structures is a known strategy to enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. The bifunctional nature of this compound allows for its potential use in polycondensation reactions to form high-performance polymers like polyesters.

Emerging Trends and Future Research Directions for 3 Fluoro 2,4,6 Trimethylbenzoic Acid

Novel Fluorination Methodologies

The development of novel fluorination methodologies is critical for the efficient and selective synthesis of fluorinated compounds like 3-Fluoro-2,4,6-trimethylbenzoic acid. A significant area of advancement is in late-stage fluorination, which allows for the introduction of a fluorine atom at a late step in a synthetic sequence. researchgate.netnih.gov This is particularly advantageous for the synthesis of complex molecules and for the introduction of the fluorine-18 (B77423) isotope for positron emission tomography (PET) imaging. mpg.dempg.de

Future research will likely focus on the application of these late-stage fluorination techniques to sterically congested substrates such as 2,4,6-trimethylbenzoic acid. Methodologies involving transition-metal-catalyzed C-H activation for direct fluorination are a promising avenue. mpg.de For instance, palladium-catalyzed C-H fluorination has shown potential for a broad range of aromatic compounds. nih.gov The development of catalysts that can overcome the steric hindrance imposed by the ortho-methyl groups in this compound will be a key challenge.

Another area of interest is the use of novel fluorinating reagents that are milder and more selective. researchgate.net Deoxyfluorination of carboxylic acids presents a direct route to acyl fluorides, which are versatile intermediates. researchgate.net Research into deoxyfluorination reagents with enhanced reactivity and selectivity for hindered aromatic carboxylic acids could provide a more efficient pathway to derivatives of this compound.

| Methodology | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Late-Stage C-H Fluorination | Introduction of fluorine in later synthetic steps; suitable for complex molecules. | Direct synthesis from 2,4,6-trimethylbenzoic acid, enabling efficient access to the target compound and its analogues. | researchgate.netnih.gov |

| Transition-Metal Catalysis | High selectivity and functional group tolerance. | Palladium or other transition metal catalysts could enable regioselective fluorination, overcoming steric hindrance. | mpg.de |

| Advanced Deoxyfluorination | Direct conversion of carboxylic acids to acyl fluorides. | Could provide a route to reactive intermediates for further derivatization of the carboxylic acid moiety. | researchgate.net |

Catalyst Development for Targeted Transformations

The development of novel catalysts is crucial for unlocking new reaction pathways and enhancing the efficiency of existing transformations for this compound. A primary focus is on catalysts for C-H functionalization, which would allow for the direct modification of the aromatic ring, bypassing the need for pre-functionalized starting materials. mdpi.com Ruthenium-based catalysts, for example, have shown promise in the ortho-arylation of benzoic acids. mdpi.com Adapting such catalytic systems to be effective for the sterically demanding and electronically distinct this compound is a significant area for future research.

Furthermore, catalysts that can facilitate transformations of the carboxylic acid group are of high interest. For instance, palladium(II)-catalyzed C-H activation/aryl-aryl coupling of benzoic acids has been demonstrated, offering a pathway to biaryl compounds. nih.gov The development of catalysts that can tolerate the fluorine substituent and the steric bulk of the methyl groups will be essential for applying this methodology to this compound.

The table below summarizes potential catalytic transformations for this compound.

| Catalytic Transformation | Catalyst Type | Potential Product | Reference |

|---|---|---|---|

| Ortho-C-H Arylation | Ruthenium-based | Biaryl derivatives of this compound | mdpi.com |

| C-H Activation/Aryl-Aryl Coupling | Palladium(II) | Novel biaryl compounds | nih.gov |

| Sequential Catalytic Functionalization | Rhodium(I) and Rhodium(III) | Multifunctionalized benzene (B151609) derivatives | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fluorinated compounds. allfordrugs.comnih.gov For a compound like this compound, where reactions might require precise control of temperature and reaction time, flow chemistry can be particularly beneficial. allfordrugs.com Automated systems can also facilitate high-throughput screening of reaction conditions to optimize the synthesis of this molecule and its derivatives. beilstein-journals.org

Future research will likely involve the development of continuous flow processes for the key synthetic steps in the production of this compound. This could include the fluorination of 2,4,6-trimethylbenzoic acid or the carboxylation of a fluorinated precursor. google.com Automated synthesis platforms could also be employed for the rapid generation of a library of derivatives for biological screening. nih.gov

Bio-inspired Synthetic Approaches

Bio-inspired and biocatalytic methods are emerging as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. nih.govnih.gov For this compound, enzymatic approaches could be explored for both its synthesis and transformation. For instance, hydrolase-catalyzed kinetic resolution has been successfully applied to fluorinated arylcarboxylic acids, enabling the separation of enantiomers. mdpi.comresearchgate.net While the subject molecule is achiral, this methodology could be relevant for chiral derivatives.

The use of enzymes such as cytochrome P450 for the synthesis of fluorinated compounds is another promising area. nih.gov Future research could focus on engineering enzymes that can selectively fluorinate the aromatic ring of 2,4,6-trimethylbenzoic acid or catalyze other transformations on the target molecule. The direct formation of a C-F bond by a fluorinase enzyme represents the most effective and promising method in this field. nih.gov

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for the optimization of synthetic routes and the design of new catalysts. Advanced spectroscopic techniques play a crucial role in this endeavor. For a fluorinated molecule like this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the fluorine atom and monitoring reaction progress. acs.org

Future research will likely employ a combination of spectroscopic techniques, including advanced NMR methods like variable-temperature NMR to study hindered internal rotation, to gain detailed mechanistic insights into reactions involving this compound. researchgate.net Solid-state NMR could also be utilized to characterize the structure of solid-state derivatives and intermediates. researchgate.net Furthermore, computational studies will complement experimental data to provide a comprehensive understanding of the reaction pathways and transition states.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Fluoro-2,4,6-trimethylbenzoic acid, and how can purity be validated?

- Answer : A two-step approach is common: (1) Friedel-Crafts alkylation of benzoic acid derivatives to introduce methyl groups, followed by (2) electrophilic fluorination using reagents like Selectfluor™. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via /-NMR and high-resolution mass spectrometry (HRMS). For fluorinated analogs, -NMR is essential to confirm substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : -NMR identifies methyl and aromatic protons, while -NMR confirms fluorine substitution.

- IR Spectroscopy : Detects carboxylic acid (C=O stretch at ~1700 cm) and C-F bonds (1100–1000 cm).

- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M-H] for molecular ion).

Cross-reference with computational data (e.g., SMILES:CC1=CC(=C(C(=C1F)C)C(=O)O)C) for validation .

Advanced Research Questions

Q. How do substituent positions (fluoro, methyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Answer : Steric hindrance from the 2,4,6-trimethyl groups reduces electrophilicity at the meta position, directing reactions to the para-fluoro site. Computational modeling (e.g., DFT calculations) can predict regioselectivity. Experimentally, monitor reaction kinetics under varying temperatures and catalysts (e.g., Pd/C for coupling reactions). Compare with analogs like 3-bromo-2,4,6-trimethylbenzoic acid () to assess halogen effects .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

- Answer :

- Standardize Assays : Use consistent α-glucosidase inhibition protocols (e.g., pNPG method at pH 6.8) to compare activity across studies.

- Control for Isomerism : Verify substituent positions via XRD or NOESY NMR, as misassignment of fluorine/methyl groups can skew bioactivity results.

- Meta-Analysis : Aggregate data from analogs (e.g., 3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid, IC = 36.2–90.6 μM; ) to identify structure-activity trends .

Q. How to design experiments to evaluate the α-glucosidase inhibitory potential of this compound analogs?

- Answer :

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position to enhance binding to the enzyme’s active site.

- In Vitro Testing : Perform kinetic assays using yeast α-glucosidase (0.1 M phosphate buffer, 37°C) with acarbose as a positive control.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with the enzyme’s catalytic pocket (PDB ID: 2ZEJ). Compare results with derivatives like colletotric B (IC = 36.2 μM; ) .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological studies?

- Answer : Key issues include:

- Purification : Optimize solvent systems (e.g., ethanol/water mixtures) for large-scale recrystallization.

- Fluorination Efficiency : Replace hazardous fluorinating agents (e.g., F) with safer alternatives like DAST (diethylaminosulfur trifluoride).

- Yield Improvement : Use flow chemistry to enhance reaction control and reduce byproducts. Validate scalability via DOE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.